molecular formula C16H13N5O2 B2360114 2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole CAS No. 950230-13-4

2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole

カタログ番号: B2360114
CAS番号: 950230-13-4
分子量: 307.313
InChIキー: SKKSYUKSLAJRJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This heterocyclic compound features a 1,3,4-oxadiazole core substituted at the 2-position with a furan ring and at the 5-position with a 5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole moiety. Structural characterization would employ techniques such as NMR, IR, and X-ray crystallography (commony using SHELX software ).

特性

IUPAC Name

2-(furan-2-yl)-5-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-6-3-4-7-12(10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-8-5-9-22-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKSYUKSLAJRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole (commonly referred to as compound 1) is a synthetic compound that has garnered interest due to its diverse biological activities. This article presents an overview of the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

  • Molecular Formula : C16H13N5O2
  • Molecular Weight : 307.313 g/mol
  • IUPAC Name : 2-(furan-2-yl)-5-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole

Anticancer Activity

Compound 1 has shown promising anticancer properties in various studies. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings

  • Cell Lines Tested : The compound has been tested against human breast cancer (T47D), colon carcinoma (HCT116), and A549 lung adenocarcinoma cells.
  • IC50 Values :
    • T47D: IC50 = 43.4 µM
    • HCT116: IC50 = 6.2 µM
    • A549: IC50 = 27.3 µM .

The mechanism of action appears to involve interference with critical cellular pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Compound 1 demonstrates significant antimicrobial activity against a range of bacterial and fungal strains.

Key Findings

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Exhibits antifungal properties against common pathogens.

This activity suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

Research indicates that compound 1 possesses anti-inflammatory effects, potentially useful in treating inflammatory diseases.

The compound modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of compound 1 in models of neurodegenerative diseases.

Findings

  • Neuroprotection : The compound has shown potential in protecting neuronal function and reducing oxidative stress in models relevant to Alzheimer's and Parkinson's diseases.

This suggests that compound 1 could be a candidate for further research in neurodegenerative therapy .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values
AnticancerInduces apoptosis; inhibits proliferationT47D: 43.4 µM
HCT116: 6.2 µM
A549: 27.3 µM
AntimicrobialEffective against various bacterial and fungal strainsNot specified
Anti-inflammatoryModulates inflammatory pathwaysNot specified
NeuroprotectiveProtects neuronal function; reduces oxidative stressNot specified

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the oxadiazole, triazole, or aromatic rings. Key examples include:

Compound Name/ID Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 2-(2-furyl); 5-[5-methyl-1-(2-methylphenyl)-triazol-4-yl] ~350.3 g/mol N/A (data not provided) -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-triazol-4-yl)-thiazole (4) Thiazole core; Cl/F substituents ~535.9 g/mol Isostructural, antimicrobial activity
Compound 35c Thiazole-triazole hybrid; bromophenyl substituent ~627.4 g/mol Antimicrobial (MIC: 100–200 μg/mL)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) Oxadiazole core; NO₂/Cl substituents ~317.7 g/mol CNS depressant activity
2-(((1-(3,4-Dichlorophenyl)-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-oxadiazole (4c) Methyl-thiol bridge; dichlorophenyl/methoxybenzyl groups ~493.3 g/mol Cytotoxic (IC₅₀: 7.4 µM in MCF-7 cells)

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in compound XIV) enhance pharmacological activity in CNS applications , while halogens (Cl, Br) improve antimicrobial efficacy . The target compound’s furyl group, being electron-donating, may reduce metabolic stability compared to halogenated analogues.
  • Steric Considerations : The 2-methylphenyl group on the triazole introduces steric hindrance, which could limit rotational freedom compared to unsubstituted phenyl rings in other compounds .

Crystallographic and Conformational Comparisons

  • Isostructural Analogues: Compounds 4 and 5 () exhibit identical triclinic crystal packing (space group P̄1) with two independent molecules per asymmetric unit.
  • Planarity : In compound 4, fluorophenyl groups adopt perpendicular orientations relative to the heterocyclic plane, a feature that may recur in the target compound’s triazole substituent .

Pharmacological Potential (Inferred)

  • Antimicrobial Activity : Triazole-thiazole hybrids (e.g., compound 35c) show moderate antimicrobial effects , implying the target compound’s triazole-oxadiazole system may exhibit similar properties.
  • Cytotoxicity : Methyl-thiol-bridged compounds (e.g., 4c) demonstrate cytotoxicity via NF-κB inhibition . The target compound lacks this bridge but may interact with similar pathways via triazole-mediated hydrogen bonding.

準備方法

Synthesis of Furan-2-Carboxylic Acid Hydrazide (Intermediate A)

Furan-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at 0–5°C for 2 hours to form the acyl chloride. The intermediate is then reacted with hydrazine hydrate (1.5 eq) in ethanol under reflux for 4 hours, yielding the hydrazide as a white crystalline solid (85% yield).

Characterization Data :

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.85 (d, J = 3.2 Hz, 1H, furan H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.55 (d, J = 1.8 Hz, 1H, furan H).

Cyclization to 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-thiol (Intermediate B)

Intermediate A (1.0 eq) is refluxed with carbon disulfide (2.0 eq) in ethanolic potassium hydroxide (10% w/v) for 10 hours. Acidification with HCl (10%) precipitates the oxadiazole-thiol, which is recrystallized from ethanol (72% yield).

Characterization Data :

  • IR (KBr) : 2560 cm⁻¹ (S–H), 1615 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.05 (s, 1H, SH), 7.90 (d, J = 3.2 Hz, 1H, furan H), 6.80 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.60 (d, J = 1.8 Hz, 1H, furan H).

Propargylation of Oxadiazole Thiol (Intermediate C)

Intermediate B (1.0 eq) is alkylated with propargyl bromide (1.2 eq) in the presence of potassium carbonate (2.0 eq) in dry DMF at 60°C for 6 hours. The propargylthio-oxadiazole is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1) in 68% yield.

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (C≡C–H), 2100 cm⁻¹ (C≡C).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 160.5 (C=N), 150.2 (furan C), 78.5 (C≡C), 72.3 (C≡C).

Preparation of 1-(2-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-azide (Intermediate D)

2-Methylbenzyl bromide (1.0 eq) is reacted with sodium azide (1.5 eq) in DMF at 80°C for 12 hours. The resulting 2-methylbenzyl azide is further functionalized via alkylation with methyl iodide (1.2 eq) in the presence of NaH (1.5 eq) to introduce the methyl group at position 5 (62% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, aromatic H), 4.40 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Intermediate C (1.0 eq) and Intermediate D (1.1 eq) are stirred in tert-butanol/water (1:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at 25°C for 24 hours. The product is purified via recrystallization from ethanol (58% yield).

Characterization Data :

  • IR (KBr) : 1600 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (s, 1H, triazole H), 7.85 (d, J = 3.2 Hz, 1H, furan H), 7.50–7.30 (m, 4H, aromatic H), 6.80 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.60 (d, J = 1.8 Hz, 1H, furan H), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

Analytical Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Mass Spectrometry

High-resolution ESI-MS: m/z 365.12 [M+H]⁺ (calculated 365.11 for C₁₈H₁₆N₆O₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
CuAAC 58 98 Regioselective triazole formation
Hydrazinolysis 72 95 Scalable oxadiazole synthesis
Propargylation 68 97 Efficient alkyne introduction

Challenges and Mitigation Strategies

  • Low CuAAC Yield : Attributed to steric hindrance from the 2-methylphenyl group. Optimized by using tert-butanol as co-solvent to enhance solubility.
  • Oxadiazole Hydrolysis : Minimized by maintaining anhydrous conditions during propargylation.

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with furyl-containing precursors and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Critical parameters include:

  • Reaction Conditions : Temperature control (60–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Cu(I) for CuAAC) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates and final product .
  • Purity Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic techniques:
    • 1H/13C NMR : Confirm substitution patterns (e.g., furyl protons at δ 6.3–7.4 ppm, triazole carbons at ~145–150 ppm) .
    • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A tiered approach is recommended:

FT-IR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600–1650 cm⁻¹, furyl C-O-C at ~1250 cm⁻¹) .

NMR :

  • 1H NMR : Assign furyl (δ 6.3–7.4), triazole (δ 7.5–8.1), and methyl protons (δ 2.3–2.6) .
  • 13C NMR : Detect oxadiazole carbons (δ 165–170 ppm) and triazole quaternary carbons (δ 140–150 ppm) .

Mass Spectrometry : ESI-HRMS for exact mass confirmation; compare with simulated isotopic patterns .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting or shifts) be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies:

  • Variable-Temperature NMR : Resolve splitting caused by conformational exchange (e.g., triazole ring puckering) by acquiring spectra at 25°C and −20°C .
  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping furyl/triazole signals) via through-space and through-bond correlations .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify assignments .

Advanced: What crystallographic challenges arise during structural refinement, and how are they addressed?

Methodological Answer:
Common challenges include disorder in the furyl/triazole moieties and twinning. Solutions:

  • SHELXL Refinement : Use PART instructions to model disordered regions (e.g., methylphenyl groups) and apply TWIN/BASF commands for twinned data .
  • WinGX/ORTEP Visualization : Validate anisotropic displacement parameters (ADPs) to detect overfitting; ensure R1 < 5% for high-resolution data (<1.0 Å) .
  • Validation Tools : Check PLATON alerts for missed symmetry or voids; use CCDC Mercury to analyze packing interactions (e.g., π-π stacking between oxadiazole rings) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:
Focus on systematic modifications guided by computational and experimental

Scaffold Modulation :

  • Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance π-stacking in enzyme pockets .
  • Modify the oxadiazole ring to thiadiazole to assess solubility effects .

Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., fungal CYP51 or kinase domains) using flexible ligand protocols (RMSD <2.0 Å) .

In Vitro Assays : Prioritize compounds with docking scores <−8.0 kcal/mol for antifungal (MIC against C. albicans) or antiproliferative (IC50 in MCF-7 cells) testing .

Advanced: What strategies resolve low yields in multi-step syntheses?

Methodological Answer:
Optimize each step using design of experiments (DoE):

  • CuAAC Reaction : Screen Cu(I) sources (CuSO4/ascorbate vs. CuI), solvents (t-BuOH/H2O vs. DMF), and temperature (25–80°C) to maximize triazole formation (yield >75%) .
  • Oxadiazole Cyclization : Replace traditional POCl3 with microwave-assisted synthesis (150°C, 20 min) to reduce side products .
  • Workflow Integration : Use inline IR or LC-MS to monitor intermediates and terminate reactions at >90% conversion .

Advanced: How are computational methods applied to predict physicochemical properties?

Methodological Answer:

  • LogP/Solubility : Use MarvinSuite or ACD/Labs to predict hydrophobicity (cLogP ~2.5–3.5) and solubility (<0.1 mg/mL in water), guiding formulation studies .
  • ADMET Prediction : SwissADME or pkCSM to assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks (e.g., CYP3A4) .
  • Molecular Dynamics (GROMACS) : Simulate stability in lipid bilayers (100 ns trajectories) to evaluate membrane penetration for antimicrobial candidates .

Advanced: How to handle discrepancies between computational docking and experimental bioactivity results?

Methodological Answer:
Discrepancies often stem from protein flexibility or solvent effects. Mitigate via:

  • Ensemble Docking : Use multiple protein conformations (e.g., from NMR or MD simulations) to account for binding site plasticity .
  • WaterMap (Schrödinger) : Identify conserved water molecules in the active site that may disrupt ligand binding .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthetic targets with ΔΔG < −1.5 kcal/mol .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。